2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid
Description
2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid is a synthetically valuable compound characterized by a 4-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a propanoic acid moiety. Its molecular formula is C₁₁H₁₉NO₄, with a calculated molecular weight of 229.23 g/mol (based on formula C₁₁H₁₉NO₄) . The Boc group enhances stability during synthetic processes, while the azetidine ring’s strain influences conformational flexibility and reactivity. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of protease inhibitors and peptidomimetics .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(9(13)14)16-8-5-12(6-8)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNPQZOMFHYPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Cyclopropane Derivative (CAS 1341094-60-7)
- Structure : Incorporates a strained cyclopropane ring fused to the azetidine core.
- Impact : Increased ring strain may enhance reactivity in ring-opening reactions. The cyclopropane moiety could improve binding affinity in enzyme-inhibition applications due to rigid geometry .
- Molecular Weight : Lower (224.35 g/mol) compared to the target compound, likely due to reduced oxygen content .
4-Methoxyphenyl-Substituted Derivative (CAS 2306260-98-8)
Propiolic Acid Derivative (CAS 2059954-20-8)
- Structure: Replaces the ether-linked propanoic acid with a terminal alkyne (propiolic acid).
- Impact : The alkyne group enables participation in Huisgen cycloaddition (click chemistry), making it valuable for bioconjugation and labeling studies. The triple bond reduces steric bulk compared to the target compound .
- Molecular Weight : Slightly lower (225.24 g/mol) due to fewer hydrogen atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
